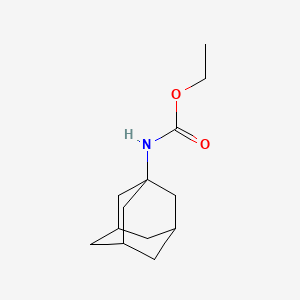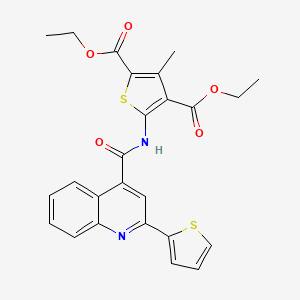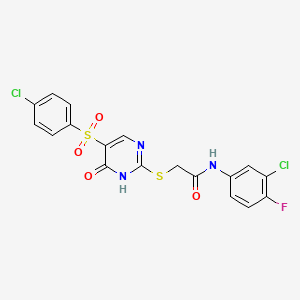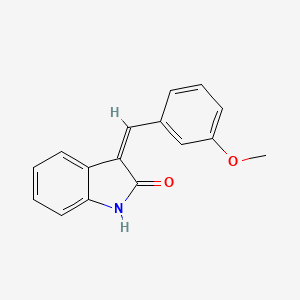
乙基 N-(1-金刚烷基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(1-adamantyl)carbamate is a chemical compound that features a carbamate group attached to an adamantane structure. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The carbamate group, a functional group derived from carbamic acid, is widely used in medicinal chemistry due to its stability and ability to modulate biological activity.
科学研究应用
Ethyl N-(1-adamantyl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in studies related to enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of polymers and coatings due to the stability and rigidity imparted by the adamantane core.
作用机制
Target of Action
Ethyl N-(1-adamantyl)carbamate, also known as ethyl N-(adamantan-1-yl)carbamate, is a carbamate derivative . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are designed to make drug−target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
Carbamates play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry .
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that ethyl N-(1-adamantyl)carbamate may have similar properties.
Result of Action
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . This suggests that ethyl N-(1-adamantyl)carbamate may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl N-(1-adamantyl)carbamate. For instance, ethyl carbamate has been identified in fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . Therefore, the presence of ethyl carbamate in the environment could potentially influence its action and efficacy.
生化分析
Biochemical Properties
The carbamate group in ethyl N-(1-adamantyl)carbamate is known to interact with various enzymes, proteins, and other biomolecules . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows ethyl N-(1-adamantyl)carbamate to modulate inter- and intramolecular interactions with target enzymes or receptors .
Cellular Effects
Ethyl N-(1-adamantyl)carbamate is a genotoxic, multisite carcinogen in all species tested . It has been found to trigger ferroptosis in liver cells . Ferroptosis is a form of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides .
Molecular Mechanism
The molecular mechanism of action of ethyl N-(1-adamantyl)carbamate is largely due to its carbamate functionality . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Temporal Effects in Laboratory Settings
Ethyl N-(1-adamantyl)carbamate has been identified in fermented foods and alcoholic beverages . Over time, its content decreases, indicating its degradation
Dosage Effects in Animal Models
The Committee concluded that ethyl carbamate is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .
Metabolic Pathways
Ethyl N-(1-adamantyl)carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
1-adamantylamine+ethyl chloroformate→ethyl N-(1-adamantyl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
化学反应分析
Types of Reactions: Ethyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-adamantylamine and ethanol.
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or ketone groups.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the adamantane core.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products:
Hydrolysis: 1-adamantylamine and ethanol.
Oxidation: Hydroxylated or ketone derivatives of adamantane.
Substitution: Various substituted carbamates depending on the nucleophile used.
相似化合物的比较
1-adamantylamine: A precursor to ethyl N-(1-adamantyl)carbamate, used in similar applications.
Ethyl carbamate: Lacks the adamantane core, making it less rigid and stable.
N-(1-adamantyl)carbamate derivatives: Various derivatives with different substituents on the carbamate group, used in medicinal chemistry.
Uniqueness: Ethyl N-(1-adamantyl)carbamate is unique due to the presence of the adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds, such as in drug design and material science.
属性
IUPAC Name |
ethyl N-(1-adamantyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZRKUNSLBUDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)
![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2453777.png)
![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)
![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)
![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)
![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)


![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2453796.png)

